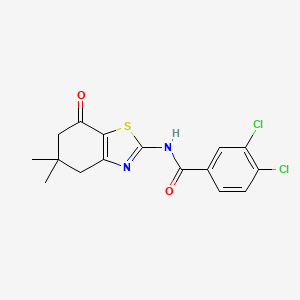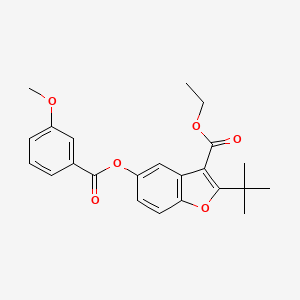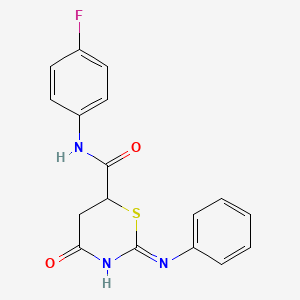![molecular formula C18H18N4O5S3 B11603834 N-[4-methyl-5-({2-[(4-methylphenyl)sulfonyl]hydrazinyl}carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B11603834.png)
N-[4-methyl-5-({2-[(4-methylphenyl)sulfonyl]hydrazinyl}carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiazole ring, a benzenesulfonamide group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the thiazole derivative with hydrazine derivatives in the presence of a suitable catalyst.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine and amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE
- N-(4-METHYLBENZENESULFONYL)-2-AMINOTHIAZOLE
- N-(4-METHYLBENZENESULFONYL)-2-AMINOBENZOTHIAZOLE
Uniqueness
N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE is unique due to its combination of a thiazole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N4O5S3 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-methyl-5-[[(4-methylphenyl)sulfonylamino]carbamoyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O5S3/c1-12-8-10-15(11-9-12)30(26,27)22-20-17(23)16-13(2)19-18(28-16)21-29(24,25)14-6-4-3-5-7-14/h3-11,22H,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
SVNMAZYHTKMYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B11603758.png)

![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11603787.png)


![5'-Tert-butyl 3'-ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603801.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11603802.png)

![2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11603807.png)
![Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate](/img/structure/B11603815.png)
![(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603821.png)
![(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone](/img/structure/B11603823.png)
![7-benzyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603825.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11603832.png)
